Oleic Acid, Propoxylated, Phosphate is a compound derived from oleic acid, a monounsaturated fatty acid commonly found in various natural oils. This compound is synthesized through the reaction of oleic acid with propylene oxide and phosphoric acid, resulting in a phosphate ester. Its unique structure imparts specific properties that make it valuable in various applications, particularly in the fields of food, cosmetics, and pharmaceuticals.
Oleic acid is primarily sourced from vegetable oils such as olive oil, canola oil, and sunflower oil. The propoxylation process involves the addition of propylene oxide to oleic acid, which modifies its properties to enhance its functionality. The phosphate group is introduced through phosphation, creating anionic surfactants that are effective in various formulations .
Oleic acid, propoxylated, phosphate is classified as an anionic surfactant. Anionic surfactants are known for their ability to reduce surface tension and improve wetting properties. This compound falls under the category of phosphate esters, which are widely used in cleaning agents, emulsifiers, and stabilizers due to their excellent solubility and stability across a broad pH range .
The synthesis of oleic acid, propoxylated, phosphate involves two primary steps: propoxylation and phosphation.
The molecular structure of oleic acid, propoxylated, phosphate consists of a long hydrocarbon chain typical of fatty acids (C18) with a double bond at the ninth carbon position (cis configuration). The addition of propylene oxide introduces ether linkages along the chain, while the phosphate group adds polarity to the molecule.
Oleic acid undergoes several chemical reactions during its synthesis and application:
The oxidative decomposition products of oleic acid include short-chain alkanes and aldehydes like octanal and nonanal. These volatile compounds can affect the sensory qualities of food products .
The mechanism by which oleic acid, propoxylated, phosphate functions primarily relates to its surfactant properties:
Research indicates that these compounds significantly improve the stability of emulsions in food products and enhance the texture of cosmetic formulations .
Oleic acid, propoxylated, phosphate finds numerous applications across various industries:
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